6-Bromoquinoxalin-2(1H)-one, with the chemical identifier 55687-34-8, is a heterocyclic compound that belongs to the quinoxaline family. Characterized by a bromine atom at the 6th position and a keto group at the 2nd position of the quinoxaline ring, this compound has garnered attention for its potential applications in various fields, including chemistry, biology, and medicine.
This compound is synthesized primarily through bromination processes involving quinoxalin-2(1H)-one. It falls under the category of heterocyclic organic compounds, which are compounds containing rings made up of at least one atom that is not carbon, in this case, nitrogen. The presence of both bromine and a keto group contributes to its unique chemical reactivity and biological activity, making it a valuable candidate for developing new therapeutic agents and materials.
The synthesis of 6-Bromoquinoxalin-2(1H)-one typically involves the bromination of quinoxalin-2(1H)-one. Common methods include:
In industrial settings, production can be scaled up using continuous flow reactors and automated systems to enhance yield and purity through precise control of reaction parameters.
The typical reaction conditions include:
The molecular structure of 6-Bromoquinoxalin-2(1H)-one features:
6-Bromoquinoxalin-2(1H)-one undergoes several types of chemical reactions:
The major products formed from these reactions include:
The mechanism of action for 6-Bromoquinoxalin-2(1H)-one primarily involves its interaction with specific molecular targets within biological systems. Its antiproliferative properties are attributed to its ability to inhibit enzymes involved in cell division. The presence of the bromine atom and the keto group enhances its binding affinity to these targets, suggesting a potential role in therapeutic applications against cancer cell lines .
Key physical properties include:
Chemical properties include:
Relevant data from various studies indicate that this compound exhibits acute toxicity (Category 4, Oral) and skin irritation (Category 2), necessitating careful handling during laboratory work.
6-Bromoquinoxalin-2(1H)-one has several applications across different scientific fields:
Regioselective bromination of quinoxaline derivatives remains challenging due to the electron-deficient nature of the diazanaphthalene core, which favors N-bromo complex formation over electrophilic substitution. Recent advances demonstrate that tetrabutylammonium tribromide (TBATB) enables efficient C3-selective monobromination of pyrrolo[1,2-a]quinoxalines under mild conditions (25–40°C), achieving yields of 85–92% with >98% regioselectivity [2] [6]. This selectivity arises from TBATB’s controlled bromine release and reduced electrophilicity compared to molecular bromine. For 6-bromoquinoxalin-2(1H)-one synthesis, Knorr cyclization of 4-bromoaniline-derived anilides offers an alternative route, though steric effects from C4-methyl substituents can diminish cyclization efficiency (48% overall yield) [9].
Table 1: Bromination Methods for Quinoxaline Derivatives
Substrate | Reagent | Conditions | Product Regiochemistry | Yield (%) | |
---|---|---|---|---|---|
Pyrrolo[1,2-a]quinoxaline | TBATB | DCM, 25°C, 2h | C3-monobrominated | 85–92 | |
Quinoxaline | Br₂/AcOH | Reflux, 12h | Mixture of 5-Br/6-Br | 60–75 | |
Tetrahydroquinoxaline | NBS | THF, 0°C, 1h | Aromatized + 5-Br/6-Br | <50 | |
Quinoxaline N-oxide | HBr/H₂O₂ | EtOH, 60°C, 5h | C6-brominated | 78 | [10] |
Direct C6 functionalization of quinoxalin-2(1H)-ones leverages transition-metal catalysts with directing groups. Pd(II)/N-oxide cooperative catalysis enables meta-selective C–H borylation at C6 via a secondary interaction mechanism, where the catalyst’s "recognition part" anchors to the substrate’s oxygen atom, positioning the "reaction part" (Ir or Pd) near the meta-carbon [4]. This approach achieves 89% selectivity for C6-borylated products, which hydrolyze to 6-hydroxyquinoxalinones. For halogenation, Cu-catalyzed C–H activation using quinoline N-oxides and diazo compounds facilitates tandem alkylation-cyclization, though bromine-specific variants require optimization [7]. Rh(III) catalysts with acrylate partners enable simultaneous C6–C bond formation and oxygen migration from N-oxide, forming 3-hydroxyquinoline-8-yl propanoates [7].
Table 2: Catalytic Systems for C6 Functionalization
Catalyst | Directing Group | Reagent | C6 Product | Selectivity (%) | |
---|---|---|---|---|---|
Ir(I)/Biphephos complex | None | B₂pin₂ | 6-Borylquinoxalinone | 89 | [4] |
Pd(OAc)₂ | N-oxide | Acrylates | 3-Hydroxy-8-acrylate | 82 | [7] |
[Cp*RhCl₂]₂ | N-oxide | Diazo esters | 6-Alkylquinoxalinone | 75 | [7] |
6-Bromoquinoxalin-2(1H)-one serves as a versatile intermediate for cross-coupling. Suzuki-Miyaura reactions with arylboronic acids achieve C6-arylation (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C, 12h; 85–92% yield) [10]. Buchwald-Hartwig amination converts the C6-bromo group to amino derivatives using XPhos-Pd-G2 catalyst and primary/secondary amines (toluene, 100°C; 75–88% yield). For heterocycle formation, Ullmann-type cyclization with o-aminothiophenols yields quinoxaline-fused benzothiazepines (CuI, Cs₂CO₃, DMSO, 120°C; 70% yield). Additionally, N-oxide-directed C–H functionalization permits C3 acetoxylation or C2 cyanation without bromine displacement, enabling orthogonal diversification [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7